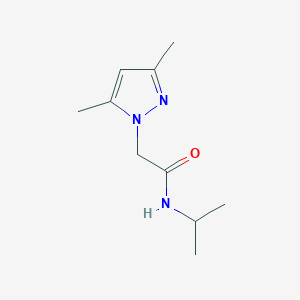
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPA is a small molecule that is synthesized through a multi-step process, which involves the use of various reagents and solvents.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood. However, it is believed that N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exerts its therapeutic effects by modulating various signaling pathways in cells. N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to activate the p38 MAPK pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to have neuroprotective effects, as it protects neurons from oxidative stress and reduces neuroinflammation.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. Additionally, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have potent anticancer and anti-inflammatory properties, making it a promising candidate for further study. However, there are also limitations to the use of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in lab experiments. N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One potential direction is to further investigate its anticancer properties and its potential use in cancer therapy. Additionally, the neuroprotective effects of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide could be further studied for its potential use in the treatment of neurodegenerative diseases. Further studies are also needed to determine the safety and efficacy of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in humans. Finally, the development of more efficient synthesis methods for N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide could facilitate its use in future research.
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form 2-(2,5-dimethylphenyl)hydrazine-1-carboxylic acid ethyl ester. This intermediate is then reacted with 3,5-dimethylpyrazole-1-carboxylic acid to form the final product, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-6-11(2)14(7-10)16-15(19)9-18-13(4)8-12(3)17-18/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCUXVIPESKYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459126.png)
![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)


![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)


![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)


